molecular formula C12H13N5O3 B10897852 3-{3-nitro-1H-pyrazol-1-yl}-N-(5-methyl-2-pyridinyl)propanamide

3-{3-nitro-1H-pyrazol-1-yl}-N-(5-methyl-2-pyridinyl)propanamide

Cat. No.: B10897852
M. Wt: 275.26 g/mol
InChI Key: KJUXIRCQRUGOKE-UHFFFAOYSA-N
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Description

N~1~-(5-METHYL-2-PYRIDYL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methyl group, a pyrazole ring with a nitro group, and a propanamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(5-METHYL-2-PYRIDYL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyridine Derivative: Starting with 5-methyl-2-pyridine, the compound is subjected to nitration to introduce the nitro group.

    Pyrazole Formation: The nitro-pyridine derivative is then reacted with hydrazine to form the pyrazole ring.

    Amide Bond Formation: The final step involves coupling the pyrazole derivative with a propanoyl chloride under basic conditions to form the propanamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Reduction of Nitro Group: Formation of N1-(5-METHYL-2-PYRIDYL)-3-(3-AMINO-1H-PYRAZOL-1-YL)PROPANAMIDE.

    Substitution of Methyl Group: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an anti-inflammatory agent due to the presence of the pyrazole ring.
  • Explored for its antimicrobial properties, particularly against bacterial strains.

Industry:

  • Potential applications in the development of new pharmaceuticals.
  • Used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(5-METHYL-2-PYRIDYL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is not fully understood but is believed to involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of inflammatory pathways, inhibition of microbial growth, and potential interaction with DNA or RNA.

Comparison with Similar Compounds

    N~1~-(2-PYRIDYL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE: Lacks the methyl group on the pyridine ring.

    N~1~-(5-METHYL-2-PYRIDYL)-3-(1H-PYRAZOL-1-YL)PROPANAMIDE: Lacks the nitro group on the pyrazole ring.

Uniqueness:

  • The presence of both the methyl group on the pyridine ring and the nitro group on the pyrazole ring gives N1-(5-METHYL-2-PYRIDYL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE unique chemical properties and potential biological activities.
  • The combination of these functional groups may enhance its reactivity and specificity in biological systems compared to similar compounds.

This detailed overview provides a comprehensive understanding of N1-(5-METHYL-2-PYRIDYL)-3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)-3-(3-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C12H13N5O3/c1-9-2-3-10(13-8-9)14-12(18)5-7-16-6-4-11(15-16)17(19)20/h2-4,6,8H,5,7H2,1H3,(H,13,14,18)

InChI Key

KJUXIRCQRUGOKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CCN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

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